L-Serine -13C3,15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

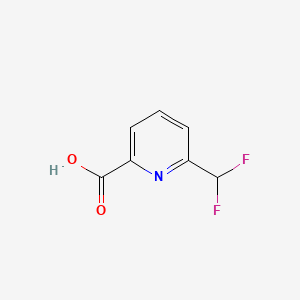

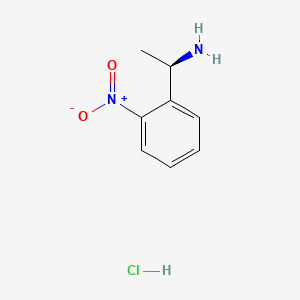

L-Serine is a nonessential amino acid used in the biosynthesis of proteins . It contains an α-amino group, a carboxyl group, and a side chain consisting of a hydroxymethyl group, classifying it as a polar amino acid . It can be synthesized in the human body under normal physiological circumstances . L-Serine is an indispensable neurotrophic factor and a precursor for neurotransmitters .

Synthesis Analysis

The biosynthesis of L-serine starts with the oxidation of 3-phosphoglycerate (an intermediate from glycolysis) to 3-phosphohydroxypyruvate and NADH by phosphoglycerate dehydrogenase . Reductive amination of this ketone by phosphoserine transaminase yields 3-phosphoserine which is hydrolyzed to serine by phosphoserine phosphatase . In bacteria such as E. coli, these enzymes are encoded by the genes serA, serC, and serB .Molecular Structure Analysis

L-Serine has a molecular formula of C3H7NO3 . It is structurally similar to alanine but with a hydroxyl group on the carbon β . It forms a polar residue with a slightly acidic alcohol function that can be phosphorylated in O-phosphoserine .Chemical Reactions Analysis

L-Serine plays a versatile role in intermediary metabolism in eukaryotic cells, serving as a building block for protein synthesis and as a precursor for molecules that are essential for cell proliferation, growth, differentiation, and function . It is also involved in the synthesis of compounds such as one-carbon units and purines .Physical and Chemical Properties Analysis

L-Serine appears as white crystals or powder and is soluble in water . It has a density of 1.603 g/cm3 at 22 °C and a melting point of 246 °C .Aplicaciones Científicas De Investigación

Metabolic Pathway Tracing

Stable isotopes like L-Serine -13C3,15N are invaluable tools for tracing metabolic pathways. They are used to study the metabolism of amino acids in living organisms, enabling researchers to understand the role of serine in various metabolic processes, including protein synthesis, methylation reactions, and energy production. For instance, the incorporation of this compound into cellular components allows for the detailed analysis of serine's metabolic fate and its contribution to the synthesis of other biomolecules (Halliday & Rennie, 1982).

Protein Synthesis and Turnover

The labeled serine molecule is also used to study protein synthesis and turnover. By incorporating into newly synthesized proteins, this compound allows researchers to measure the rates of protein production and degradation within cells. This application is critical for understanding protein homeostasis and its dysregulation in diseases such as cancer and neurodegenerative disorders (Shibata & Fukuwatari, 2012).

Enzymatic Activity and Mechanism

Isotopically labeled L-serine serves as a substrate to study the activity and mechanism of various enzymes, including serine hydroxymethyltransferase and serine racemase. By tracking the incorporation or conversion of this compound, researchers can elucidate enzyme kinetics, substrate specificity, and the impact of mutations or inhibitors on enzymatic functions. This knowledge is vital for developing new therapeutic strategies targeting enzyme-related pathologies (Jablaoui et al., 2018).

Neurotransmission and Brain Function

This compound is employed to investigate the role of serine in neurotransmission and brain function. Serine acts as a precursor for the synthesis of the neurotransmitter D-serine, which is a co-agonist of NMDA receptors in the brain. Using isotopically labeled serine, researchers can trace the synthesis and release of D-serine, shedding light on its involvement in synaptic plasticity, learning, and memory. This research has implications for understanding neuropsychiatric disorders and developing targeted treatments (Boks et al., 2007).

Mecanismo De Acción

Target of Action

L-Serine is a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ . It also acts as an endogenous agonist at the inhibitory glycine receptor .

Mode of Action

L-Serine interacts with its targets, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . It is involved in the biosynthesis of purines, pyrimidines, and other amino acids . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine .

Biochemical Pathways

L-Serine is produced via the phosphorylated pathway in the mammalian brain, employing 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . The reaction is driven toward 3-phosphohydroxypyruvate due to its consumption by downstream pathway steps . L-Serine also enters into the TCA cycle and accelerates the production of NADH .

Pharmacokinetics

The pharmacokinetics of L-Serine after oral administration were well described by a two-compartment model with zero-order absorption and linear elimination . The endogenous production of L-Serine was well explained by continuous zero-order production at a rate of 0.287 g/h . The elimination half-life of L-Serine ranges between 1.85 and 14.81 hours .

Result of Action

L-Serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-Serine and its downstream products has been linked to severe neurological deficits . It promotes survival in a concentration-dependent manner, concomitant with the upregulation of the pro-survival gene product, BCL2L2 .

Action Environment

The action of L-Serine is influenced by various environmental factors. For instance, L-Serine uptake from blood across the blood-brain barrier is inefficient when compared to other essential amino acids . Furthermore, the combination of L-Serine with certain compounds can increase the NAD+/NADH ratio, disrupt the Fe-S clusters, and increase the production of endogenous reactive oxygen species .

Análisis Bioquímico

Biochemical Properties

L-Serine -13C3,15N plays a crucial role in several biochemical reactions. It is involved in the synthesis of proteins, phospholipids, and nucleotides. The compound interacts with various enzymes, including serine hydroxymethyltransferase, which converts L-serine to glycine, and serine racemase, which converts L-serine to D-serine. These interactions are essential for the synthesis of neurotransmitters and other biomolecules .

Cellular Effects

This compound influences various cellular processes, including cell proliferation, differentiation, and survival. It affects cell signaling pathways by acting as a precursor for the synthesis of sphingolipids and phosphatidylserine, which are critical components of cell membranes . Additionally, this compound impacts gene expression and cellular metabolism by providing one-carbon units for methylation reactions and nucleotide synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes such as serine hydroxymethyltransferase and serine racemase, facilitating the conversion of L-serine to glycine and D-serine, respectively . These reactions are crucial for neurotransmitter synthesis and cellular signaling. This compound also participates in enzyme inhibition or activation, influencing various metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in cellular metabolism and function . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to influence cellular processes over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to promote cell proliferation and survival, while high doses can lead to toxic or adverse effects . Threshold effects have been observed, where specific dosages are required to achieve the desired biochemical and cellular responses . Understanding the dosage effects of this compound is essential for its safe and effective use in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glycolytic pathway and the serine biosynthesis pathway . It interacts with enzymes such as 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, which are essential for the conversion of glucose to L-serine . These interactions influence metabolic flux and the levels of various metabolites, impacting cellular function and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is taken up by cells via neutral amino acid transporters and is distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, affecting its overall activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum . Its subcellular localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles . This localization is crucial for its activity and function, as it allows this compound to participate in various biochemical reactions within different cellular compartments .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of L-Serine -13C3,15N can be achieved by introducing 13C and 15N isotopes into the serine molecule through a series of reactions.", "Starting Materials": [ "L-Serine", "13C-labeled formaldehyde", "15N-labeled ammonia", "Sodium cyanoborohydride" ], "Reaction": [ "Step 1: Reaction of L-Serine with 13C-labeled formaldehyde in the presence of sodium cyanoborohydride to form L-Serine -13C3", "Step 2: Reaction of L-Serine -13C3 with 15N-labeled ammonia in the presence of sodium cyanoborohydride to form L-Serine -13C3,15N", "Step 3: Purification of the final product using chromatography or other suitable methods" ] } | |

Número CAS |

202407-34-9 |

Fórmula molecular |

C3H7NO3 |

Peso molecular |

109.063 |

Nombre IUPAC |

(2S)-2-azanyl-3-hydroxypropanoic acid |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |

Clave InChI |

MTCFGRXMJLQNBG-UVYXLFMMSA-N |

SMILES |

C(C(C(=O)O)N)O |

Sinónimos |

(-)-Serine -13C3,15N; (S)-2-Amino-3-hydroxypropanoic Acid -13C3,15N; (S)-Serine -13C3,15N; (S)-α-Amino-β-hydroxypropionic Acid -13C3,15N; 1: PN: US20090069547 PAGE: 10 Claimed Protein -13C3,15N; 225: PN: EP2071334 SEQID: 242 Claimed Protein -13C3,15N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)